molecular formula C20H24N2O3 B3842460 4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide

4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide

Cat. No. B3842460
M. Wt: 340.4 g/mol
InChI Key: RHFVBIFXABLSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide, also known as MPTP-H, is a chemical compound that has gained significant attention in scientific research due to its potential use as a biological tool. This compound is a derivative of hydrazide and has been synthesized through various methods.

Mechanism of Action

4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide selectively binds to the catalytic site of PTP1B and inhibits its activity, leading to increased insulin sensitivity and glucose uptake in insulin-responsive tissues such as skeletal muscle and adipose tissue. This mechanism of action has been confirmed by various biochemical and cellular assays.
Biochemical and Physiological Effects:
4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce body weight and adiposity in obese mice. These effects are attributed to the inhibition of PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-responsive tissues.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has several advantages as a biological tool in lab experiments. It is highly selective for PTP1B and does not inhibit other protein tyrosine phosphatases, making it a useful tool for studying the specific role of PTP1B in insulin signaling and glucose homeostasis. However, its potency and selectivity may vary depending on the experimental conditions, and it may not be effective in all animal models or cell types.

Future Directions

There are several future directions for the use of 4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide in scientific research. One potential application is the development of new therapies for type 2 diabetes and obesity based on the inhibition of PTP1B activity. Another direction is the study of the role of PTP1B in other physiological processes such as cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more potent and selective PTP1B inhibitors based on the structure of 4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide may lead to the discovery of new therapeutic targets for various diseases.

Scientific Research Applications

4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has been widely used in scientific research as a biological tool due to its ability to selectively inhibit the activity of a specific protein, protein tyrosine phosphatase 1B (PTP1B). PTP1B is an important enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose tolerance in animal models, making it an attractive target for the development of new therapies for type 2 diabetes and obesity.

properties

IUPAC Name

4-tert-butyl-N'-[2-(4-methylphenoxy)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-5-11-17(12-6-14)25-13-18(23)21-22-19(24)15-7-9-16(10-8-15)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFVBIFXABLSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-[2-(4-methylphenoxy)acetyl]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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